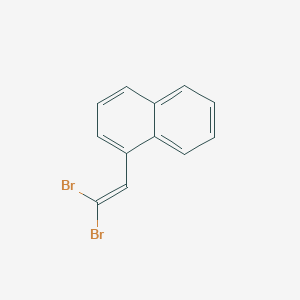
1-(2,2-Dibromoethenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dibromoethenyl)naphthalene is an organic compound with the molecular formula C12H8Br2. It is characterized by the presence of a naphthalene ring substituted with a dibromoethenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromoethenyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions: 1-(2,2-Dibromoethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dibromoethenyl group to a vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Vinyl-substituted naphthalenes
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
1-(2,2-Dibromoethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2,2-Dibromoethenyl)naphthalene involves its interaction with specific molecular targets. The dibromoethenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
- 1-(2,2-Dibromoethenyl)-2-methoxynaphthalene
- 1-(2,2-Dibromoethenyl)-3-nitronaphthalene
- 1-(2,2-Dibromoethenyl)-4-chloronaphthalene
Comparison: 1-(2,2-Dibromoethenyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the dibromoethenyl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C12H8Br2 |
|---|---|
分子量 |
312.00 g/mol |
IUPAC名 |
1-(2,2-dibromoethenyl)naphthalene |
InChI |
InChI=1S/C12H8Br2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChIキー |
TYXGMECQXLWMSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



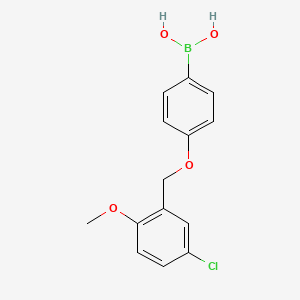

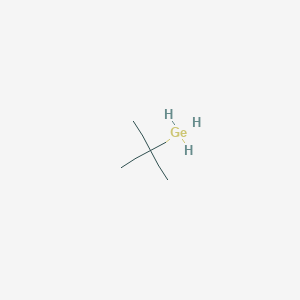
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
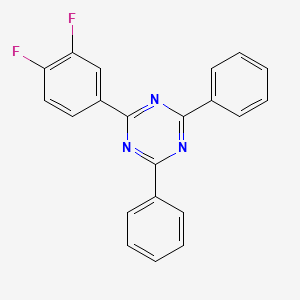
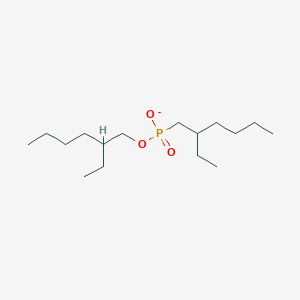
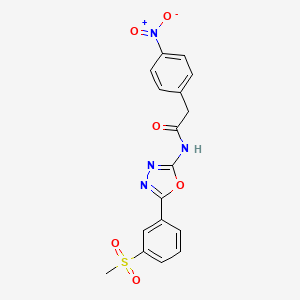
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
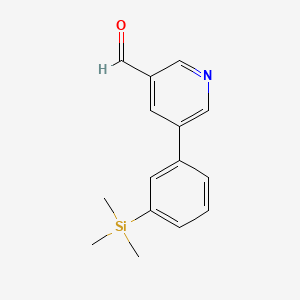
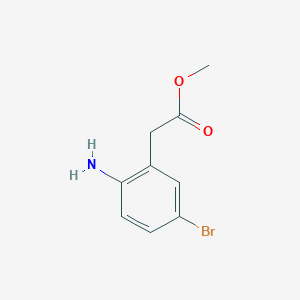
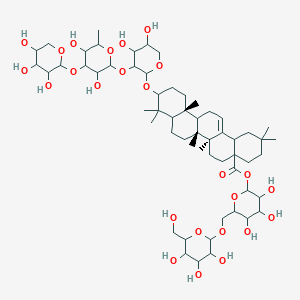

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
